4-[({2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}formamido)methyl]benzoic acid
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Overview
Description
“4-[({2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}formamido)methyl]benzoic acid” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Substituted imidazo[1,2-a]pyridines possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .
Synthesis Analysis
A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .Molecular Structure Analysis
The molecular formula of “this compound” is C18H17N3O3. The molecular weight is 323.352.Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids involves multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Scientific Research Applications
Synthesis and Characterization
Research in the synthesis of complex organic compounds often explores the creation of novel molecules with potential biological or chemical applications. For instance, the synthesis of 2,3-disubstituted derivatives of 4H-pyrimido[2,1-b]-benzothiazole-4-one demonstrates the exploration of new synthetic routes and the characterization of the resulting compounds (Baheti, Kapratwar, & Kuberkar, 2002). This approach is essential for developing methodologies that could be applied to synthesize and analyze compounds like 4-[({2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}formamido)methyl]benzoic acid.
Molecular Docking and Screening
The evaluation of newly synthesized compounds for their biological activities through molecular docking and in vitro screening is another critical area of research. Studies like the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives highlight the process of discovering potential therapeutic agents (Flefel et al., 2018). Such methodologies are crucial for identifying the biological activities of complex molecules, including this compound, and their potential applications in medicine.
Supramolecular Chemistry
Research into the formation of energetic multi-component molecular solids through strong hydrogen bonds and weak intermolecular interactions provides insights into the assembly of larger molecular architectures (Wang et al., 2014). Such studies are foundational for understanding how complex molecules like this compound could interact with other molecules, leading to potential applications in material science or drug delivery systems.
Mechanism of Action
In medicine, imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives are most widely used, which include zolpidem and alpidem . Zolpidem is used to treat short-term insomnia, as well as some disorders of brain function. Similar to classical benzodiazepine tranquilizers, the hypnotic effect of zolpidem is based on blocking γ-aminobutyric acid receptors .
Future Directions
The development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids which allow to obtain the target products in one synthetic stage with high yields is an urgent task . Multicomponent reactions represent an effective tool for approaching this problem, the undoubted advantage of which is the possibility of obtaining a wide range of products, avoiding the complex sequence of multistage syntheses .
properties
IUPAC Name |
4-[[(2,7-dimethylimidazo[1,2-a]pyridine-3-carbonyl)amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-7-8-21-15(9-11)20-12(2)16(21)17(22)19-10-13-3-5-14(6-4-13)18(23)24/h3-9H,10H2,1-2H3,(H,19,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTHYSNBNULZKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)NCC3=CC=C(C=C3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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